![molecular formula C19H14Cl2N2O3S B6497081 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 941993-94-8](/img/structure/B6497081.png)

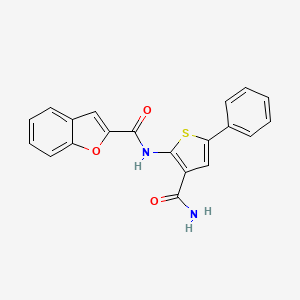

2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . These derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .

Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis

The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data . The molecular formula of the base compound is C8H7Cl2NO2 , with an average mass of 220.053 Da and a monoisotopic mass of 218.985382 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular formula (C8H7Cl2NO2), average mass (220.053 Da), and monoisotopic mass (218.985382 Da) . Further details about its physical and chemical properties would require additional specific data or analysis.Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

DCPAA and its derivatives exhibit promising anti-inflammatory activity. Specifically, they selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation. Researchers have explored these compounds as potential candidates for managing inflammatory conditions .

Analgesic Effects

Studies suggest that DCPAA may possess analgesic properties. By modulating pain pathways, it could potentially serve as an effective pain-relieving agent. Further investigations are needed to validate this application .

Anticancer Potential

DCPAA’s chemical structure makes it an interesting candidate for anticancer research. Researchers have investigated its effects on cancer cell lines, exploring its potential as a novel chemotherapeutic agent. However, more studies are required to fully understand its mechanisms and efficacy.

Antimicrobial Activity

Preliminary studies indicate that DCPAA exhibits antimicrobial effects against certain bacterial strains. Its antibacterial properties make it relevant for applications in infectious disease management.

Material Science Applications

DCPAA’s unique structure and functional groups make it suitable for material science applications. Researchers have explored its use in polymer synthesis, thin films, and coatings. Its incorporation into materials could enhance specific properties, such as mechanical strength or biocompatibility.

Organic Synthesis and Medicinal Chemistry

DCPAA serves as a valuable building block in organic synthesis. Medicinal chemists can modify its structure to create novel derivatives with improved properties. These derivatives may find applications in drug development and personalized medicine .

Environmental Chemistry

Given its stability and reactivity, DCPAA could play a role in environmental chemistry. Researchers may investigate its behavior in soil, water, and air, assessing its potential impact on ecosystems and human health.

Mecanismo De Acción

Target of Action

The primary target of this compound is the COX-2 enzyme . This enzyme plays a crucial role in the inflammatory response in the body, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-2 enzyme, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Result of Action

The molecular effect of the compound’s action is the inhibition of the COX-2 enzyme . This leads to a decrease in prostaglandin production, resulting in reduced inflammation at the cellular level .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its anti-inflammatory properties and potential as a COX-2 inhibitor . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications in medicine and pharmacy .

Propiedades

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-15(14(21)8-12)26-10-17(24)23-19-13(18(22)25)9-16(27-19)11-4-2-1-3-5-11/h1-9H,10H2,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJVBWCEIRLCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,4-Dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)

![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)

![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6497054.png)

![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)

![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)

![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)

![5-phenyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]thiophene-3-carboxamide](/img/structure/B6497086.png)